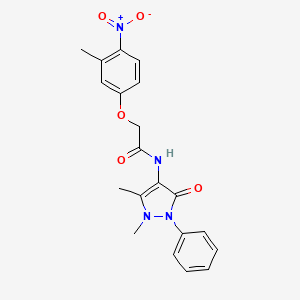![molecular formula C19H21N3O B11648298 2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)
2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈是一种复杂的有机化合物,属于杂环化合物类别。这类化合物以含有至少一个除碳以外的原子(如氮、氧或硫)的环状结构为特征。所述化合物具有一个吡啶环与一个环辛烷环稠合在一起,使其成为化学研究中一个独特而有趣的研究对象。
准备方法
合成路线和反应条件
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈的合成通常涉及多步过程。一种常见的方法包括在乙醇中使用4-(二甲氨基)吡啶 (DMAP) 等催化剂使 3,5-环己二酮、4-甲氧基苯甲醛和丙二腈反应。 将混合物回流数小时,然后冷却至室温以获得所需产物 .
工业生产方法
文献中没有详细记录该化合物的工业生产方法。但是,大规模有机合成的原理,例如优化反应条件、使用经济高效的试剂以及确保高产率,都将适用。
化学反应分析
反应类型
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于将某些官能团转化为其他官能团,例如将腈基还原为胺。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中使用的常用试剂包括像高锰酸钾这样的氧化剂、像氢化锂铝这样的还原剂以及用于取代反应的各种亲核试剂。反应条件通常包括控制温度、合适的溶剂,有时还使用催化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生酮或醛,而还原可能会产生胺。
科学研究应用
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建单元,并可用于各种有机反应。
生物学: 该化合物的结构使其能够与生物分子相互作用,使其在研究生化途径中发挥作用。
工业: 用于开发新材料和化学工艺。
作用机制
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并影响各种生化途径。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 2-氨基-4-(4-羟基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈
- 2-氨基-4-(4-甲基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈
独特性
2-氨基-4-(4-甲氧基苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈中甲氧基的存在使其有别于类似化合物。该官能团会影响该化合物的反应活性、溶解度以及与生物靶标的相互作用,使其在应用和性质方面具有独特性。
属性
分子式 |
C19H21N3O |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
2-amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H21N3O/c1-23-14-10-8-13(9-11-14)18-15-6-4-2-3-5-7-17(15)22-19(21)16(18)12-20/h8-11H,2-7H2,1H3,(H2,21,22) |
InChI 键 |
MVTANPWGMLPJFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCCC3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11648227.png)

![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648257.png)
![Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11648260.png)
![8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11648268.png)
![Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648281.png)
![Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11648288.png)

![2-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11648291.png)
![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11648300.png)
